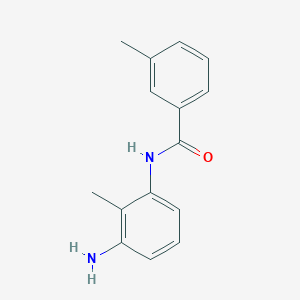
N-(3-Amino-2-methylphenyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Amino-2-methylphenyl)-3-methylbenzamide is a compound that can be presumed to have an amide functional group based on its name, which suggests it is a derivative of benzamide with additional amino and methyl substituents on the benzene rings. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics of N-(3-Amino-2-methylphenyl)-3-methylbenzamide.
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves acylation reactions where an acid chloride reacts with an amine. For instance, the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Similarly, the synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide involved acylation and catalytic hydrogenation steps . These methods could potentially be adapted for the synthesis of N-(3-Amino-2-methylphenyl)-3-methylbenzamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction (XRD) is a common technique used to determine the crystal structure of benzamide derivatives. For example, the crystal structure of two polymorphs of N-(p-Methoxyphenyl-3-propyl)-p-bromobenzamide was elucidated using XRD, revealing their monoclinic system and the formation of hydrogen-bonded belts of molecules . Similarly, the structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined, showing its tetragonal system . These studies suggest that N-(3-Amino-2-methylphenyl)-3-methylbenzamide could also form distinct crystalline structures that could be analyzed by XRD.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including aminolysis and hydrogenation. The aminolysis of 3-(N alpha-Benzyloxycarbonylalanyl-phenylalanyloxy)-2-hydroxy-N-methylbenzamide at elevated temperatures resulted in the formation of a tripeptide derivative . This indicates that N-(3-Amino-2-methylphenyl)-3-methylbenzamide could also participate in peptide coupling reactions under suitable conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. Spectroscopic techniques such as 1H-NMR, UV-Vis, FT-IR, and FT-Raman have been used to characterize the structures of N-unsubstituted 2-aminobenzamides . These techniques could be applied to N-(3-Amino-2-methylphenyl)-3-methylbenzamide to determine its chemical shifts, absorption spectra, and vibrational modes. Additionally, DFT calculations can provide insights into the electronic properties, such as HOMO and LUMO energies, as demonstrated for other benzamide derivatives .
Applications De Recherche Scientifique
Novel Compounds and Synthesis Methods
- A study by Mamari & Lawati (2019) focused on the synthesis of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, highlighting its potential for metal-catalyzed C–H bond functionalization reactions due to its N,O-bidentate directing group.
- Zhao, Fu, & Qiao (2010) developed a copper-catalyzed direct amination of ortho-functionalized haloarenes using NaN(3) as the amino source, which is a significant advancement in synthesizing aromatic amines.
Antimicrobial and Antiviral Properties
- The antibacterial evaluation of various benzamide derivatives was studied by Ravichandiran, Premnath, & Vasanthkumar (2015), emphasizing the potential of these compounds in antibacterial applications.
- Ji et al. (2013) synthesized N-Phenylbenzamide derivatives showing significant anti-EV 71 activities, marking them as promising lead compounds for anti-viral drug development.
Medicinal Chemistry and Drug Development
- A study by Theoclitou et al. (2011) identified a kinesin spindle protein inhibitor with potential as an anticancer agent, showcasing the role of benzamide derivatives in cancer treatment.
Chemical Properties and Applications
- Iley & Tolando (2000) researched the oxidative dealkylation of tertiary amides, providing insights into the mechanistic aspects of reactions involving benzamide compounds.
- Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamides, highlighting their potential as antioxidants due to their free radical scavenging capacity.
Structural Analysis and Material Science
- Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, illustrating the importance of intermolecular interactions in determining molecular geometry.
- Butt et al. (2005) synthesized and characterized novel aromatic polyimides, showing the application of benzamide derivatives in polymer science.
Propriétés
IUPAC Name |
N-(3-amino-2-methylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-5-3-6-12(9-10)15(18)17-14-8-4-7-13(16)11(14)2/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACDCYXMRGVAGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-3-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

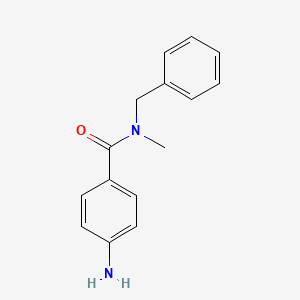


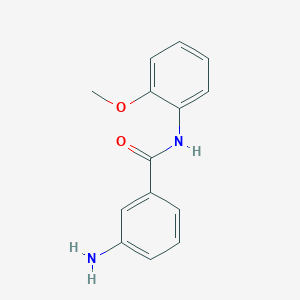
![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)
![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)

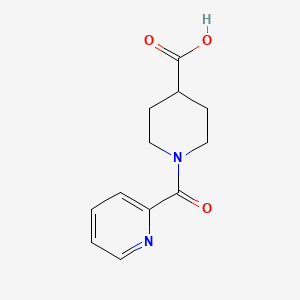
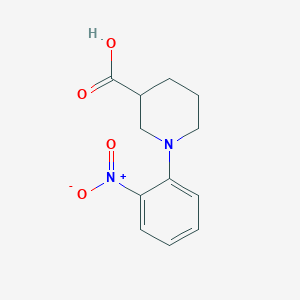
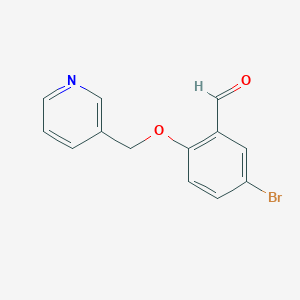
![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)